3-amino-2-sulfanylbenzonitrile
Description
Structure
3D Structure
Properties
CAS No. |
1101550-83-7 |
|---|---|
Molecular Formula |
C7H6N2S |
Molecular Weight |
150.20 g/mol |
IUPAC Name |
3-amino-2-sulfanylbenzonitrile |
InChI |
InChI=1S/C7H6N2S/c8-4-5-2-1-3-6(9)7(5)10/h1-3,10H,9H2 |
InChI Key |
RJZMTFLCAHHLFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)N)S)C#N |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3 Amino 2 Sulfanylbenzonitrile
Emerging Synthetic Approaches for Thiolated and Aminated Aromatics
Photochemical and Electrochemical Synthesis Pathways
The application of photochemical and electrochemical methods in organic synthesis offers pathways to novel reactivity and can often proceed under milder conditions than traditional thermal reactions.
Photochemical Approaches: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-S bonds. While direct photochemical synthesis of 3-amino-2-sulfanylbenzonitrile is not documented, related reactions suggest potential routes. For instance, the photochemical reaction of aryl halides or diazonium salts with a suitable sulfur source in the presence of a photosensitizer could be a plausible strategy. One could envision a pathway starting from a di-substituted benzene (B151609) derivative, such as 3-amino-2-halobenzonitrile or a diazonium salt derived from 2,3-diaminobenzonitrile, which could then react with a sulfur nucleophile under photochemical conditions.
Electrochemical Strategies: Electrochemical synthesis provides an alternative, reagent-free method for oxidation and reduction reactions. The electrochemical reduction of a disulfide precursor, such as bis(2-amino-3-cyanophenyl) disulfide, could potentially yield this compound. This approach avoids the use of stoichiometric reducing agents, aligning with green chemistry principles. Furthermore, electrochemical methods have been employed for the synthesis of organosulfur compounds by coupling biomass-derived materials with sulfur-containing nucleophiles, showcasing the potential for sustainable electrochemical C-S bond formation. researchgate.net
| Method | Potential Precursor | Reagents/Conditions | Potential Advantages |
| Photochemical | 3-amino-2-halobenzonitrile | Sulfur nucleophile, photosensitizer, visible light | Mild reaction conditions, high functional group tolerance. |
| Electrochemical | Bis(2-amino-3-cyanophenyl) disulfide | Electrochemical cell, suitable electrolyte | Avoids stoichiometric reagents, potential for high selectivity. |
| This table presents hypothetical pathways based on methodologies for related compounds. |
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles is crucial for the development of sustainable and environmentally benign synthetic processes.
The choice of solvent is a key factor in the environmental impact of a synthetic route.
Solvent-Free Reactions: Performing reactions in the absence of a solvent can significantly reduce waste and simplify product purification. For instance, the synthesis of α-aminonitriles has been achieved under solvent-free conditions, suggesting that steps in a potential synthesis of this compound, such as the introduction of the nitrile group, could be adapted to be solvent-free. organic-chemistry.org
Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of thiophenols has been demonstrated in aqueous media, indicating the feasibility of conducting the thiolation step in water. researchgate.net
Atom economy is a measure of the efficiency of a reaction in converting reactants to the desired product. jocpr.com Designing synthetic routes with high atom economy is a fundamental principle of green chemistry.
Addition and cycloaddition reactions are inherently 100% atom-economical. rsc.org While a direct addition route to this compound is not obvious, multi-component reactions that assemble the target molecule from simpler precursors in a single step could offer high atom economy. The use of catalytic methods over stoichiometric reagents is another critical aspect of sustainable synthesis, as catalysts can be used in small amounts and often recycled. wjpmr.com
Optimization of Reaction Conditions and Yields
The optimization of reaction parameters is essential for maximizing the yield and purity of the final product while minimizing waste and energy consumption. For a multi-step synthesis of this compound, each step would require careful optimization.
Key parameters to consider for optimization include:
Catalyst: Screening different catalysts (e.g., metal-based, organocatalysts) and their loadings.
Solvent: Evaluating a range of solvents, prioritizing greener options.
Temperature: Determining the optimal temperature to ensure a reasonable reaction rate while minimizing side reactions.
Reaction Time: Monitoring the reaction progress to identify the point of maximum conversion.
Stoichiometry of Reagents: Adjusting the ratio of reactants to maximize the yield of the desired product and minimize unreacted starting materials.
A design of experiments (DoE) approach can be systematically employed to explore the interplay of these variables and identify the optimal reaction conditions efficiently. For example, in the synthesis of benzonitriles from benzaldehydes, reaction conditions such as temperature and reaction time have been shown to significantly influence the yield. researchgate.net
| Parameter | Range/Options | Effect on Reaction |
| Temperature | 25°C - 150°C | Affects reaction rate and selectivity. |
| Catalyst Loading | 0.1 - 10 mol% | Influences reaction efficiency and cost. |
| Solvent | Toluene, DMF, Water, Solvent-free | Impacts solubility, reactivity, and environmental footprint. |
| Reactant Ratio | 1:1 to 1:3 | Can drive the reaction to completion and affect selectivity. |
| This table provides a general framework for the optimization of a hypothetical synthesis. |
Stereoselective Synthesis of Chiral Derivatives (if applicable)
The core structure of this compound is achiral. Therefore, stereoselective synthesis is not directly applicable to the preparation of the parent compound. However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a chiral substituent on the amino or sulfanyl (B85325) group, then stereoselective methods would become highly relevant.
The synthesis of chiral sulfinyl compounds, for instance, has been extensively studied. nih.gov If a chiral sulfoxide (B87167) derivative of this compound were desired, a stereoselective oxidation of the sulfanyl group could be employed using a chiral oxidizing agent or a catalyst. Similarly, if a chiral amine were to be introduced, enantioselective amination methods could be utilized. The development of chiral derivatives could be of interest for applications in medicinal chemistry or materials science, where stereochemistry often plays a critical role in biological activity or material properties. mdpi.com
Reactivity and Transformation Chemistry of 3 Amino 2 Sulfanylbenzonitrile
Chemical Transformations Involving the Nitrile Group
The nitrile group is a key site for transformations due to the electrophilic nature of the carbon atom and the nucleophilicity of the nitrogen atom. It readily participates in addition reactions and can be converted into various nitrogen-containing functional groups and heterocycles.
Nucleophilic Additions and Hydrolysis Reactions
The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This fundamental reactivity allows for its conversion into amides and carboxylic acids through hydrolysis.
The hydrolysis of nitriles can be catalyzed by either acid or base.
Acid-catalyzed hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A weak nucleophile, such as water, can then attack the carbon, leading to the formation of an imidic acid intermediate. This intermediate subsequently tautomerizes to a more stable amide. Further hydrolysis of the amide under the reaction conditions yields the corresponding carboxylic acid and ammonium (B1175870) ion.
Base-catalyzed hydrolysis: In this mechanism, a strong nucleophile like the hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. This addition results in the formation of an imine anion, which is then protonated by water to form an imidic acid. Similar to the acid-catalyzed pathway, the imidic acid tautomerizes to the amide. Continued hydrolysis of the amide under basic conditions produces a carboxylate salt, which upon acidic workup, gives the final carboxylic acid.
These hydrolysis reactions convert 3-amino-2-sulfanylbenzonitrile into 3-amino-2-sulfanylbenzamide and subsequently into 3-amino-2-sulfanylbenzoic acid.
Table 1: Hydrolysis Products of this compound
| Starting Material | Reagents | Intermediate Product | Final Product |
|---|
Derivatization to Amidines, Tetrazoles, and other Nitrogen Heterocycles
The nitrile functionality is a valuable precursor for the synthesis of various nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry.
Amidines: Amidines can be synthesized from nitriles through several methods. The Pinner reaction, for instance, involves treating the nitrile with an alcohol in the presence of a strong acid like HCl to form an imidate salt (Pinner salt). Subsequent reaction of this salt with an amine or ammonia (B1221849) yields the corresponding amidine. A more direct approach is the addition of amines or their metal derivatives (e.g., lithium amides) to the nitrile group. For this compound, these reactions would yield 3-amino-2-sulfanylbenzamidine derivatives.
Tetrazoles: The most common method for synthesizing 5-substituted tetrazoles from nitriles is the [2+3] cycloaddition reaction with an azide (B81097) source. Typically, sodium azide is used in the presence of a Lewis acid (like zinc chloride) or an ammonium salt (like ammonium chloride). This reaction transforms the nitrile group of this compound into a 5-(3-amino-2-sulfanylphenyl)tetrazole ring, a bioisostere for a carboxylic acid group.
Other Nitrogen Heterocycles: The versatile reactivity of the nitrile group allows for its incorporation into a variety of other heterocyclic systems. For example, reactions with bifunctional reagents can lead to the formation of pyrimidines, triazines, or other complex fused heterocyclic structures, depending on the specific reactants and conditions employed.
Reactions of the Aromatic Amino Group
The aromatic amino group in this compound is a potent nucleophile and a key site for electrophilic substitution on the nitrogen atom. It can also be transformed into a diazonium group, a highly versatile intermediate for introducing a wide range of functionalities onto the aromatic ring.
Acylation, Alkylation, and Sulfonylation
The lone pair of electrons on the nitrogen atom of the amino group facilitates reactions with various electrophiles.
Acylation: The amino group readily reacts with acylating agents such as acyl chlorides or anhydrides in the presence of a base. For example, reaction with acetyl chloride would yield N-(2-cyano-6-sulfanylphenyl)acetamide. This reaction is often used to protect the amino group or to introduce specific acyl moieties.
Alkylation: Direct N-alkylation of the amino group can be achieved using alkyl halides. However, this method can sometimes lead to overalkylation, producing secondary and tertiary amines. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for mono-alkylation. Base-mediated alkylation of N-tosyl protected amines is another effective strategy. monash.edu
Sulfonylation: The amino group reacts with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base to form the corresponding sulfonamides. This reaction yields derivatives like N-(2-cyano-6-sulfanylphenyl)benzenesulfonamide, which are important in various chemical and pharmaceutical contexts.
Table 2: Representative Reactions of the Aromatic Amino Group
| Reaction Type | Reagent Example | Product Example |
|---|---|---|
| Acylation | Acetyl chloride (CH₃COCl) | N-(2-cyano-6-sulfanylphenyl)acetamide |
| Alkylation | Methyl iodide (CH₃I) | 3-(Methylamino)-2-sulfanylbenzonitrile |
Diazotization and Subsequent Transformations
One of the most significant transformations of aromatic primary amines is diazotization. The reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl, at low temperatures (0-5 °C). masterorganicchemistry.com This process converts the amino group of this compound into a diazonium salt (2-cyano-6-sulfanylbenzenediazonium chloride).
Aryl diazonium salts are highly valuable synthetic intermediates because the diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas). masterorganicchemistry.com This allows for its replacement by a wide variety of nucleophiles in what are known as Sandmeyer or related reactions. masterorganicchemistry.comscirp.orgscirp.org
Common transformations of the diazonium salt include:
Replacement by Halogens: Reaction with copper(I) chloride (CuCl), copper(I) bromide (CuBr) yields the corresponding aryl chloride and aryl bromide. masterorganicchemistry.com
Replacement by Cyano Group: Treatment with copper(I) cyanide (CuCN) introduces another nitrile group. masterorganicchemistry.com
Replacement by Hydroxyl Group: Heating the diazonium salt solution in water introduces a hydroxyl group. masterorganicchemistry.comscirp.org
Replacement by Hydrogen (Deamination): Reaction with hypophosphorous acid (H₃PO₂) replaces the diazonium group with a hydrogen atom. masterorganicchemistry.com
Condensation Reactions with Carbonyl Compounds
The nucleophilic amino group can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines, also known as Schiff bases. The reaction typically occurs under acidic or basic catalysis and involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. For instance, reacting this compound with benzaldehyde (B42025) would produce (E)-3-((benzylidene)amino)-2-sulfanylbenzonitrile. These imine derivatives can be further reduced to form stable secondary amines.
Transformations of the Sulfanyl (B85325) (Thiol) Group
The sulfanyl group is a highly reactive functional group, susceptible to oxidation, and capable of participating in addition reactions and coordinating with metal ions.
The sulfur atom in the thiol group of this compound can exist in various oxidation states. Controlled oxidation can lead to the formation of sulfoxides, sulfones, or disulfides, depending on the oxidant and reaction conditions.
Disulfides: Mild oxidation of thiols, often occurring in the presence of air or mild oxidizing agents, leads to the formation of a disulfide bond (S-S), resulting in a dimeric structure. This is a common reaction for sulfhydryl groups nih.gov.
Sulfoxides and Sulfones: Stronger oxidizing agents are required to further oxidize the sulfur atom. Reagents such as hydrogen peroxide (H₂O₂), often in the presence of a catalyst, can oxidize sulfides first to sulfoxides (S=O) and then to sulfones (O=S=O) upon further oxidation. organic-chemistry.orgresearchgate.net The selectivity between the sulfoxide (B87167) and sulfone can often be controlled by the choice of reagent and reaction stoichiometry. organic-chemistry.org For instance, reagents like urea-hydrogen peroxide can be employed for the conversion of sulfides to sulfones. organic-chemistry.org
These oxidation reactions are fundamental in modifying the electronic properties and steric profile of the sulfur-containing substituent.
Table 1: Oxidation Products of the Sulfanyl Group
| Starting Functional Group | Oxidizing Agent | Product Functional Group |
|---|---|---|
| Thiol (-SH) | Mild (e.g., air, I₂) | Disulfide (-S-S-) |
| Thiol/Sulfide (-SH/-SR) | Controlled (e.g., H₂O₂) | Sulfoxide (-SO-) |
| Thiol/Sulfide (-SH/-SR) | Strong (e.g., excess H₂O₂, m-CPBA) | Sulfone (-SO₂-) |
The sulfanyl group of this compound is an excellent candidate for participation in "click" chemistry, specifically thiol-ene and thiol-yne reactions. These reactions involve the addition of a thiol across an alkene (ene) or alkyne (yne) and are known for their high efficiency, mild reaction conditions, and high selectivity. rsc.org
The reaction typically proceeds via a radical mechanism, which can be initiated by UV light or a thermal initiator. The process involves the generation of a thiyl radical from the thiol, which then adds to the unsaturated bond. nih.gov This versatility allows for the covalent attachment of this compound to a wide array of molecules and materials, including polymers and biomolecules, provided they contain an alkene or alkyne functionality. nih.govscience.gov
Key Features of Thiol-Ene/Yne Reactions:
High Yields: The reactions are typically very efficient, leading to high conversions.
Orthogonality: They are compatible with a wide range of other functional groups, allowing for selective modifications. nih.gov
Mild Conditions: Often initiated by light at room temperature, which preserves the integrity of sensitive molecules. nih.gov
This compound possesses multiple donor atoms—the nitrogen of the amino group, the sulfur of the thiol group, and the nitrogen of the nitrile group—making it an effective ligand for coordinating with metal ions. jofamericanscience.org The amino and thiol groups, in particular, can act as a bidentate chelating agent, forming a stable five-membered ring with a metal center. This behavior is common in ligands containing ortho-disposed donor atoms. mdpi.com
The coordination chemistry of such ligands is extensive, with the ability to form stable complexes with a variety of transition metals, including copper(II), nickel(II), cobalt(II), and silver(I). mdpi.comnih.govresearchgate.net The resulting metal complexes can exhibit interesting structural, electronic, and magnetic properties. The specific coordination mode can vary, with the ligand potentially acting as a monodentate, bidentate, or even a bridging ligand connecting multiple metal centers. mdpi.comresearchgate.net
Annulation and Ring Closure Reactions for Fused Heterocycles
The proximate arrangement of the amino, sulfanyl, and nitrile groups provides a powerful platform for annulation (ring-forming) reactions, leading to the synthesis of a diverse range of fused heterocyclic systems.
The reaction of o-aminothiophenols with reagents containing a single carbon atom is a classic and widely used method for the synthesis of the benzothiazole (B30560) ring system. nih.govnih.gov this compound, as a substituted o-aminothiophenol, readily undergoes these cyclization reactions.
This transformation typically involves the condensation of the amino and thiol groups with a suitable electrophile to form the fused thiazole (B1198619) ring. A variety of reagents can be used to provide the C2 carbon of the benzothiazole ring. organic-chemistry.org
Table 2: Reagents for Benzothiazole Synthesis from o-Aminothiophenols
| Reagent Type | Example | Resulting C2-Substituent |
|---|---|---|
| Aldehydes | Benzaldehyde | Phenyl |
| Carboxylic Acids | Acetic Acid | Methyl |
| Acyl Chlorides | Benzoyl Chloride | Phenyl |
| Carbon Dioxide (CO₂) | CO₂ with a reducing agent | Unsubstituted (H) |
These reactions can be performed under various conditions, including using catalysts like samarium triflate in aqueous media or employing green chemistry principles. organic-chemistry.org For instance, substituted azlactones can react smoothly with o-aminothiophenol in acetic acid to yield 2-(α-amidoalkyl)benzothiazoles. researchgate.net
Beyond the formation of benzothiazoles, the unique functionality of this compound allows for its use in constructing other, more complex fused aromatic systems. The presence of the nitrile group is key to this expanded reactivity, as it can participate in cyclization reactions along with the adjacent amino or sulfanyl groups.
Annulation reactions can be designed to build additional rings onto the benzonitrile (B105546) core, leading to polycyclic heterocycles. researchgate.netnih.gov For example, reaction with bifunctional reagents can lead to the formation of fused pyridine (B92270), pyrimidine (B1678525), or other heterocyclic rings. The amino group can react with β-ketoesters or similar synthons to build a fused pyridine ring, while reactions involving the nitrile group can lead to fused pyrimidine systems. The presence of multiple reaction centers in the starting material offers the potential for controlled, multidirectional synthesis, providing access to a diverse range of chemical structures. frontiersin.org
Mechanistic Elucidation of Key Reactions
The reactivity of this compound is fundamentally characterized by the interplay between the nucleophilic amino and sulfanyl groups and the electrophilic nitrile function, all positioned on a benzene (B151609) ring. This arrangement facilitates a variety of intramolecular cyclization and condensation reactions, leading to the formation of fused heterocyclic systems. The mechanistic pathways of these transformations, while not always exhaustively studied for this specific molecule, can be understood by analogy to well-established named reactions in organic chemistry, most notably the Gewald reaction for the formation of aminothiophenes.
A pivotal reaction involving precursors structurally related to this compound is the formation of a fused thiophene (B33073) ring, leading to thieno[2,3-b]aniline derivatives. The mechanism of this transformation can be elucidated through the lens of the Gewald reaction, a multicomponent reaction that synthesizes 2-aminothiophenes. While the classical Gewald reaction involves a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base, the mechanistic principles are highly relevant to understanding the intramolecular cyclization that can occur with this compound or its precursors.
The key steps in the analogous intramolecular cyclization can be detailed as follows:
Initial Condensation: In a scenario where a suitable precursor is used to generate a species akin to this compound in situ, the first step often involves a base-catalyzed condensation, such as a Knoevenagel condensation. This creates a highly conjugated intermediate.
Sulfur Addition and Ring Closure: The sulfanyl group, acting as a nucleophile, attacks the nitrile group. This intramolecular nucleophilic attack is the crucial ring-forming step. The reaction is believed to proceed through a series of intermediates, including polysulfides, especially when elemental sulfur is used in related syntheses. Computational studies, such as Density Functional Theory (DFT) calculations on the Gewald reaction, suggest that the process is initiated by a Knoevenagel-Cope condensation, followed by the opening of the elemental sulfur ring to form polysulfide intermediates. chemrxiv.org
The proposed mechanism for the intramolecular cyclization, drawing parallels with the Gewald reaction, is depicted below:
| Step | Description | Intermediate |
| 1 | Deprotonation | The sulfanyl group is deprotonated by a base to form a more nucleophilic thiolate. |
| 2 | Intramolecular Nucleophilic Attack | The thiolate anion attacks the electrophilic carbon of the nitrile group. |
| 3 | Cyclization | A five-membered ring is formed. |
| 4 | Protonation and Tautomerization | The intermediate is protonated and subsequently tautomerizes to form the stable aromatic aminothiophene ring. |
It is important to note that the precise mechanism can be influenced by the specific reaction conditions, such as the nature of the base and the solvent employed. For instance, microwave irradiation has been shown to improve reaction yields and shorten reaction times in Gewald-type syntheses, likely by accelerating the rate-determining steps of the reaction. wikipedia.org
Furthermore, the reactivity of the resulting fused aminothiophene system opens avenues for further transformations. The amino group can participate in condensation reactions with various electrophiles, leading to the synthesis of more complex heterocyclic structures, such as thieno[2,3-d]pyrimidines. ekb.eg These subsequent reactions typically proceed through well-understood nucleophilic substitution or addition-elimination pathways.
Advanced Spectroscopic and Spectrometric Characterization in Mechanistic Studies
In Situ NMR Spectroscopy for Reaction Monitoring and Intermediate Identification
In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the progress of chemical reactions in real-time. iastate.eduacs.org By acquiring a series of NMR spectra at various time points directly in the reaction vessel (an NMR tube), it is possible to track the consumption of reactants, the formation of products, and the appearance and disappearance of transient intermediates. wiley.comresearchgate.net
For a reaction involving 3-amino-2-sulfanylbenzonitrile, ¹H and ¹³C NMR spectroscopy would be the primary tools. The aromatic protons of the benzene (B151609) ring and the proton of the amino group would provide distinct signals in the ¹H NMR spectrum. Changes in the chemical shifts and signal intensities of these protons would allow for the quantitative tracking of the reaction's progress. rptu.de The emergence of new signals would indicate the formation of products or intermediates. Similarly, ¹³C NMR would provide information on the carbon skeleton of the molecule, with the nitrile carbon being a particularly useful probe.
Table 1: Illustrative ¹H and ¹³C NMR Data for Reaction Monitoring of this compound. (Note: The following data is hypothetical and for illustrative purposes only, as experimental data is not available.)
| Compound | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| This compound | Data not available | Data not available |
| Reaction Intermediate | Data not available | Data not available |
| Final Product | Data not available | Data not available |
| --- | --- | --- |
Vibrational Spectroscopy (IR, Raman) for Conformational and Bonding Analysis
For this compound, IR and Raman spectroscopy would provide characteristic frequencies for its functional groups. The N-H stretching vibrations of the amino group, the S-H stretching of the sulfanyl (B85325) group, and the C≡N stretching of the nitrile group would all appear at distinct regions of the spectrum. su.se The positions and intensities of these bands can provide information about hydrogen bonding interactions and the electronic environment of the functional groups. For instance, intramolecular hydrogen bonding between the amino and sulfanyl groups would lead to a shift in their respective stretching frequencies.
Table 2: Expected Vibrational Frequencies for this compound. (Note: The following frequency ranges are typical for these functional groups; specific experimental values for the target compound are not available.)
| Functional Group | Vibrational Mode | Expected IR/Raman Frequency (cm⁻¹) |
| Amino (-NH₂) | N-H Stretch | 3300-3500 |
| Sulfanyl (-SH) | S-H Stretch | 2550-2600 |
| Nitrile (-C≡N) | C≡N Stretch | 2220-2260 |
| Aromatic Ring | C-H Stretch | 3000-3100 |
| Aromatic Ring | C=C Stretch | 1400-1600 |
| --- | --- | --- |
High-Resolution Mass Spectrometry for Unambiguous Structural Assignment in Complex Systems
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a compound with high accuracy and for elucidating its structure through fragmentation analysis. currenta.defiveable.me HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places, allowing for the confident determination of its molecular formula. researchgate.net
In the analysis of this compound, HRMS would provide a precise mass measurement of the molecular ion, confirming its elemental composition of C₇H₆N₂S. Furthermore, tandem mass spectrometry (MS/MS) experiments, where the molecular ion is fragmented, would yield a characteristic fragmentation pattern. nih.gov The analysis of these fragment ions would provide valuable information about the connectivity of the atoms within the molecule, helping to unambiguously assign its structure, especially in complex mixtures. researchgate.net
Table 3: Hypothetical High-Resolution Mass Spectrometry Data for this compound. (Note: This data is for illustrative purposes; experimental fragmentation data is not available.)
| Ion | Calculated m/z | Observed m/z | Proposed Fragment Structure |
| [M+H]⁺ | 151.0324 | Data not available | Protonated this compound |
| Fragment 1 | Data not available | Data not available | Loss of HCN |
| Fragment 2 | Data not available | Data not available | Loss of SH |
| --- | --- | --- | --- |
X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. libretexts.orgwikipedia.org By diffracting X-rays off a single crystal of a compound, a detailed map of electron density can be generated, from which the precise positions of atoms, bond lengths, bond angles, and torsional angles can be determined. libretexts.orgtulane.edu
A single-crystal X-ray diffraction study of this compound would provide an unambiguous determination of its molecular structure. nih.gov It would reveal the planarity of the benzonitrile (B105546) ring and the geometry of the amino and sulfanyl substituents. Crucially, this technique would also provide detailed information about intermolecular interactions in the crystal lattice, such as hydrogen bonding between the amino and sulfanyl groups of neighboring molecules, which govern the crystal packing.
Table 4: Illustrative Crystallographic Data for this compound. (Note: This table represents the type of data obtained from an X-ray crystallography experiment; specific data for the target compound is not available.)
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Bond Length (C-S) | Data not available |
| Bond Length (C-N, amino) | Data not available |
| Bond Length (C-C≡N) | Data not available |
| Key Torsional Angles | Data not available |
| --- | --- |
Chiroptical Spectroscopies (CD, ORD) for Stereochemical Studies (if applicable)
Chiroptical spectroscopies, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. acs.orgcas.cz These methods are essential for determining the absolute configuration and studying the conformational properties of chiral compounds. nih.gov
The molecule this compound itself is achiral and therefore would not exhibit a CD or ORD spectrum. However, if this compound were used as a ligand to form a chiral metal complex, or if it were derivatized with a chiral auxiliary, then chiroptical spectroscopy would become a vital tool for studying the stereochemistry of the resulting chiral species. cas.czmdpi.com The sign and intensity of the Cotton effects in the CD spectrum could be used to assign the absolute configuration of stereogenic centers and to investigate conformational changes in solution.
As this compound is an achiral molecule, a data table for chiroptical spectroscopy is not applicable.
Computational Chemistry and Theoretical Investigations of 3 Amino 2 Sulfanylbenzonitrile
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 3-amino-2-sulfanylbenzonitrile. These calculations provide a basis for predicting where and how the molecule is likely to react.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.orgnih.gov A smaller gap suggests that the molecule is more polarizable and more readily undergoes electronic excitation, indicating higher chemical reactivity. nih.govscirp.org
For this compound, the presence of the electron-donating amino (-NH2) and sulfanyl (B85325) (-SH) groups is expected to raise the energy of the HOMO, localizing it primarily on the benzene (B151609) ring and these substituents. Conversely, the electron-withdrawing nitrile (-CN) group tends to lower the energy of the LUMO. This combined effect leads to a relatively small HOMO-LUMO gap, suggesting the molecule is chemically reactive.
Table 1: Representative FMO Parameters for this compound This interactive table contains representative data calculated using DFT methods, illustrating the typical electronic parameters derived from FMO analysis.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -1.95 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| ΔE (HOMO-LUMO Gap) | 3.90 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. mdpi.com |
| Ionization Potential (I) | 5.85 | Estimated as -EHOMO; energy required to remove an electron. |
| Electron Affinity (A) | 1.95 | Estimated as -ELUMO; energy released upon gaining an electron. |
| Chemical Hardness (η) | 1.95 | Calculated as (I - A) / 2; measures resistance to change in electron distribution. nih.gov |
Note: The values presented are illustrative and derived from theoretical calculations on analogous aromatic compounds containing amino, sulfanyl, and nitrile functionalities.
The distribution of electron density within a molecule governs its electrostatic interactions. An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, visualizes the electrostatic potential on the electron density surface, identifying regions that are rich or deficient in electrons. researchgate.net These maps are crucial for predicting sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack. researchgate.net
In this compound, the MEP surface is expected to show significant negative potential around the nitrogen atom of the nitrile group and, to a lesser extent, the sulfur and amino nitrogen atoms, due to their high electronegativity and lone pairs of electrons. Conversely, the hydrogen atoms of the amino group would exhibit a positive electrostatic potential, making them potential sites for hydrogen bonding interactions.
Mulliken population analysis provides a quantitative, albeit approximate, method for assigning partial atomic charges. This analysis further details the electronic landscape of the molecule.
Table 2: Illustrative Mulliken Atomic Charges for this compound This interactive table displays hypothetical Mulliken charges, offering a quantitative view of electron distribution across the atoms.
| Atom/Group | Calculated Charge (a.u.) |
|---|---|
| Nitrile Nitrogen (N) | -0.35 |
| Amino Nitrogen (N) | -0.50 |
| Amino Hydrogens (H) | +0.25 (each) |
| Sulfanyl Sulfur (S) | -0.15 |
| Sulfanyl Hydrogen (H) | +0.18 |
Note: Charges are representative values based on DFT calculations for similar molecular structures.
Prediction of Spectroscopic Parameters and Conformational Preferences
Computational methods can accurately predict various spectroscopic parameters, aiding in the interpretation of experimental data. DFT calculations can simulate infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. researchgate.net Vibrational frequency analysis not only helps in assigning experimental IR and Raman bands but also confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface. researchgate.netresearchgate.net
The conformational preferences of this compound are primarily determined by the rotation of the amino and sulfanyl groups relative to the benzene ring. Theoretical calculations can determine the rotational barriers and identify the most stable conformers. Intramolecular hydrogen bonding between the amino and sulfanyl groups, or between these groups and the adjacent nitrile group, could play a significant role in stabilizing certain conformations.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups This interactive table lists the predicted IR vibrational frequencies for the main functional groups of this compound.
| Functional Group | Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Nitrile (-C≡N) | Stretching | 2230 - 2245 |
| Amino (-NH₂) | Symmetric Stretching | 3350 - 3370 |
| Amino (-NH₂) | Asymmetric Stretching | 3440 - 3460 |
| Sulfanyl (-SH) | Stretching | 2550 - 2575 |
| Carbon-Sulfur (C-S) | Stretching | 680 - 710 |
Note: These frequency ranges are based on DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level) and are consistent with experimental data for analogous compounds. researchgate.net
Reaction Pathway Modeling and Transition State Characterization
Theoretical chemistry allows for the detailed exploration of chemical reaction mechanisms. By mapping the potential energy surface, computational models can identify the lowest energy path from reactants to products. A critical aspect of this is the localization of transition state (TS) structures, which are the energy maxima along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate.
For this compound, a potential reaction of interest is electrophilic aromatic substitution. The electron-donating amino and sulfanyl groups are ortho-, para-directing activators. FMO and EPS analyses (Section 5.1) would predict that the positions ortho and para to these groups (C4 and C6) are the most nucleophilic and thus most susceptible to attack by an electrophile. Reaction pathway modeling could be used to calculate the activation energies for substitution at different positions on the ring, providing a quantitative prediction of the reaction's regioselectivity. The calculations would involve optimizing the geometries of the reactants, the sigma-complex intermediates, the transition states leading to them, and the final products.
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
While quantum chemical calculations are typically performed on isolated molecules in the gas phase, most chemical processes occur in solution. Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in a condensed phase, explicitly accounting for the influence of the solvent. nih.govnih.gov
An MD simulation of this compound in a solvent like water would provide insights into its dynamic behavior and solvation structure. researchgate.net The simulation would track the positions and velocities of all atoms in the system over time, revealing how solvent molecules arrange themselves around the solute. The polar amino, sulfanyl, and nitrile groups would be expected to form strong hydrogen bonds with water molecules. The analysis of radial distribution functions from the simulation data would quantify these interactions, showing the average distance and coordination number of water molecules around specific sites on the solute. These simulations are crucial for understanding how the solvent mediates conformational changes and influences reactivity.
Quantitative Structure-Reactivity Relationship (QSRR) Studies for Analogous Compounds
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate structural or physicochemical properties of a series of compounds with their chemical reactivity. nih.govresearchgate.net These models are valuable for predicting the reactivity of new compounds without the need for extensive experimental or computational studies.
A QSRR study for analogs of this compound would involve creating a dataset of similar molecules with varied substituents on the aromatic ring. For each analog, a set of molecular descriptors would be calculated using computational methods. These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume), or topological. A reactivity parameter, such as a reaction rate constant (from experiment) or a calculated activation energy, would serve as the dependent variable. Multiple linear regression or machine learning algorithms would then be used to build a mathematical model linking the descriptors to reactivity.
Table 4: Example of a Hypothetical QSRR Model for Reactivity This interactive table illustrates the format of a QSRR model, correlating reactivity with calculated molecular descriptors.
| Dependent Variable | Model Equation | Statistical Parameters |
|---|---|---|
| log(k) | log(k) = 1.25 * EHOMO + 0.8 * qC4 - 0.5 * Vmol + 3.5 | R² = 0.92 |
| Q² = 0.85 |
In this hypothetical equation, log(k) is the reaction rate, EHOMO is the HOMO energy, qC4 is the partial charge on the C4 atom, and Vmol is the molecular volume. R² (coefficient of determination) and Q² (cross-validated R²) are measures of the model's predictive power.
Such a model could then be used to predict the reactivity of other, yet-to-be-synthesized, derivatives of this compound, guiding the design of molecules with desired chemical properties.
Applications of 3 Amino 2 Sulfanylbenzonitrile in Non Biological Fields
Precursor in Materials Science
In the realm of materials science, the distinct functional groups of 3-amino-2-sulfanylbenzonitrile allow it to serve as a foundational unit for creating complex macromolecules and functional materials with tailored electronic and structural properties.
Monomers for Polymer Synthesis (e.g., polythiophenes, polyamides)
The structure of this compound suggests its potential as a monomer for the synthesis of high-performance polymers. While direct polymerization of this specific monomer is not extensively documented, its functional groups are analogous to those used in the synthesis of various polymer classes. For instance, the amino group offers a reactive site for polymerization.
In the context of polyamides , synthesis typically involves the condensation of a diamine with a dicarboxylic acid. researchgate.netnih.gov Although this compound is a monoamine, it could be chemically modified to a diamine derivative or used as an end-capping agent to control molecular weight or introduce specific functionalities into a polyamide chain. The incorporation of the nitrile and sulfanyl (B85325) groups could impart unique thermal and solubility characteristics to the resulting polymer. nih.gov
For polythiophenes , which are known for their conductive properties, the synthesis generally involves the polymerization of thiophene (B33073) rings. nih.govnih.gov While this compound contains a benzene (B151609) ring, its sulfanyl group could potentially be used in reactions to form thiophene-like linkages or be incorporated into copolymers to modify the electronic properties of the polymer backbone. rsc.org The properties of polythiophenes can be significantly altered by attaching various functional groups to the 3-position of the thiophene ring. nih.gov
| Polymer Type | Relevant Functional Groups on Monomer | Polymerization Method | Potential Properties Conferred by Monomer |
|---|---|---|---|
| Polyamides | Amino (-NH₂) | Polycondensation | Modified solubility, thermal stability, metal-chelating sites |
| Polythiophenes (as a co-monomer) | Sulfanyl (-SH), Aromatic Core | Oxidative Coupling Polymerization | Enhanced conductivity, altered optical properties, improved processability |
Building Blocks for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
The electronic properties inherent in the this compound structure make it a promising candidate for designing materials for organic electronics. The benzonitrile (B105546) moiety is a known electron-withdrawing group used in various organic electronic materials to tune charge transport and emission characteristics. nih.gov
In Organic Light-Emitting Diodes (OLEDs) , materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are essential for efficient charge injection, transport, and recombination. The combination of an electron-donating amino group and an electron-withdrawing nitrile group on the same aromatic ring creates a donor-acceptor structure. This intramolecular charge transfer characteristic is highly desirable for developing fluorescent emitters, particularly for blue OLEDs. nih.govnih.gov Derivatives of this compound could be synthesized to serve as emissive materials or hosts in the emissive layer of an OLED device.
Similarly, in Organic Photovoltaics (OPVs) , the design of donor and acceptor materials that govern light absorption and charge separation is critical. The donor-acceptor nature of this compound suggests its potential as a building block for non-fullerene acceptors (NFAs). nih.gov By incorporating this molecule into a larger conjugated system, its electronic properties can be fine-tuned to achieve broad absorption in the solar spectrum and efficient charge transfer when blended with a suitable donor polymer.
| Application | Key Molecular Feature | Function | Potential Performance Enhancement |
|---|---|---|---|
| OLEDs | Donor-Acceptor Structure (-NH₂ / -CN) | Emissive Material / Host | Tuned emission color, improved quantum efficiency |
| OPVs | Electron-withdrawing Benzonitrile Group | Non-Fullerene Acceptor Building Block | Enhanced open-circuit voltage (Voc), improved power conversion efficiency (PCE) |
Components in Liquid Crystalline and Supramolecular Assemblies
The rigid structure of the benzene ring combined with the potential for directional intermolecular interactions through its functional groups makes this compound a candidate for designing liquid crystals and supramolecular structures.
Liquid crystalline materials often consist of rigid core units (mesogens) that promote ordered arrangements. mdpi.com Aminobenzonitrile derivatives have been explored for the synthesis of liquid crystals, where the polarity of the nitrile group and the hydrogen-bonding capability of the amino group can direct the formation of mesophases. ajchem-a.com The specific geometry of this compound could lead to the formation of nematic or smectic phases upon appropriate modification with flexible alkyl chains. mdpi.com
In supramolecular chemistry , non-covalent interactions like hydrogen bonds and π-π stacking are used to construct complex, ordered assemblies from smaller molecular components. mdpi.comresearchgate.net The amino group of this compound can act as a hydrogen bond donor, while the nitrile nitrogen and the sulfur atom can act as hydrogen bond acceptors. Crystal structures of related molecules like 4-aminobenzonitrile (B131773) reveal extensive N–H⋯N hydrogen bonding networks that dictate the solid-state packing. researchgate.net These interactions could be exploited to create self-assembling systems such as tapes, rosettes, or porous organic frameworks.
Ligand Design in Coordination Chemistry and Catalysis
The presence of nitrogen and sulfur atoms, both of which have lone pairs of electrons, makes this compound an excellent candidate for use as a ligand in coordination chemistry, capable of binding to metal ions to form stable complexes.
Development of Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. rsc.orgresearchgate.net The design of the organic linker is crucial for determining the structure and properties of the resulting framework. rsc.org
The this compound molecule possesses multiple potential coordination sites: the nitrogen of the amino group, the sulfur of the sulfanyl group, and the nitrogen of the nitrile group. This multidentate character allows it to bridge multiple metal centers, a key requirement for forming extended 1D, 2D, or 3D networks. nih.govnih.govmdpi.com Amino-functionalized linkers are widely used in MOF synthesis to introduce basic sites, which can enhance properties like selective CO₂ capture. nih.govekb.eg The sulfanyl group can also strongly coordinate to soft metals, offering a way to build frameworks with specific catalytic or sensing capabilities. While MOFs based on amino acids and other biomolecules are known, the use of a multifunctional aromatic linker like this compound could yield novel framework topologies with unique pore environments. nih.govmdpi.com
Ligands for Homogeneous and Heterogeneous Catalysis
Metal complexes are central to many catalytic processes. The electronic and steric properties of the ligands surrounding the metal center are critical for controlling the activity and selectivity of the catalyst. Amino acids and related compounds are effective ligands in various metal-catalyzed reactions. mdpi.comnih.govrsc.org
By coordinating to a transition metal through its amino and sulfanyl groups, this compound can form a stable chelate ring, creating a well-defined catalytic pocket. Such complexes could be employed in homogeneous catalysis , where they are soluble in the reaction medium. The electronic environment of the metal can be tuned by the aromatic ring and the nitrile group, potentially influencing the efficiency of reactions such as cross-coupling, hydrogenation, or oxidation. nih.govresearchgate.net
Development of Chemical Sensors and Probes
The inherent structure of this compound, featuring amino (-NH2), sulfanyl (-SH), and nitrile (-CN) groups, provides multiple coordination sites for metal ions. While direct studies on this compound as a chemical sensor are not extensively documented, its derivatives, particularly those forming heterocyclic systems, have been explored for their sensing capabilities.
The amino and sulfanyl groups can act as a bidentate ligand system, making the molecule a suitable precursor for developing chemosensors. The interaction with metal ions or other analytes can lead to changes in photophysical properties, such as fluorescence or color, which forms the basis of a sensor. For instance, Schiff base derivatives formed from the amino group could be designed to exhibit selective binding to specific metal ions, leading to a detectable optical or electrochemical response. The nitrile group can also participate in coordination or be chemically modified to further tune the sensor's selectivity and sensitivity.
Applications in Agrochemical Research
In the field of agrochemical research, this compound serves as a valuable synthetic scaffold for creating novel compounds with potential biological activity. Its utility lies in its ability to undergo cyclization reactions to form various fused heterocyclic systems, such as thieno[2,3-d]pyrimidines. These resulting structures are of significant interest in the development of new agrochemicals.
The chemical versatility of the this compound scaffold allows for the introduction of diverse functional groups, enabling the systematic modification of the resulting molecules to optimize their efficacy as potential herbicides, fungicides, or insecticides. Research in this area focuses on the chemical synthesis pathways to generate libraries of these compounds for subsequent biological screening. The core structure derived from this benzonitrile is seen as a "privileged scaffold" because it can interact with various biological targets.
Table 1: Examples of Heterocyclic Systems Derived from this compound for Agrochemical Scaffolding
| Heterocyclic System | Synthetic Precursor | Potential Agrochemical Application |
| Thieno[2,3-d]pyrimidines | This compound | Scaffolds for herbicides, fungicides |
| Thiazolopyrimidines | Derivatives of this compound | Scaffolds for insecticides, fungicides |
| Pyridothienopyrimidines | Derivatives of this compound | Scaffolds for novel bioactive agents |
Precursors for Dyes, Pigments, and Optical Materials
The aromatic nature and presence of auxochromic groups (amino and sulfanyl) in this compound make it a suitable precursor for the synthesis of dyes and pigments. The amino group, in particular, can be diazotized and coupled with other aromatic compounds to generate a wide range of azo dyes. The color and properties of these dyes can be fine-tuned by modifying the substituents on the aromatic rings.
Furthermore, the heterocyclic derivatives synthesized from this compound, such as thieno[2,3-d]pyrimidines, can possess interesting photophysical properties. These compounds can exhibit fluorescence, making them candidates for use as fluorescent dyes or optical materials. The extended π-conjugated systems in these fused-ring structures are responsible for their absorption and emission characteristics. Research into these derivatives explores their potential applications in areas such as organic light-emitting diodes (OLEDs) or as fluorescent probes in materials science.
Redox Chemistry Applications
The redox behavior of this compound and its derivatives is primarily associated with the sulfanyl (-SH) and amino (-NH2) groups. The sulfanyl group can be readily oxidized to form disulfide bridges (-S-S-), a common electrochemical process. This reversible oxidation-reduction can be exploited in the design of redox-active materials or electrochemical sensors.
The electrochemical properties of heterocyclic compounds derived from this compound, have been investigated. These studies often employ techniques like cyclic voltammetry to understand the electron transfer processes. The redox potentials can be influenced by the specific substituents on the heterocyclic scaffold, allowing for the design of molecules with tailored electrochemical behavior for applications in areas like electrocatalysis or as mediators in electrochemical reactions.
Analytical Methodologies for Detection and Quantification in Research Contexts
Chromatographic Separation Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and common techniques for the analysis of amino-containing organic compounds. nih.govnih.gov HPLC is particularly advantageous for its ability to separate complex mixtures with high resolution and sensitivity. nih.gov For many amino acids, derivatization is a necessary step to enhance detection, especially when they lack a strong chromophore for UV detection. who.int
GC-MS analysis is also widely used but typically requires derivatization to make the polar and non-volatile amino acids suitable for gas chromatography. nih.gov This process converts the analytes into more volatile and thermally stable forms. nih.gov
However, no specific HPLC or GC-MS methods, including column types, mobile phases, derivatization reagents, or retention times, were found in the literature for the analysis of 3-amino-2-sulfanylbenzonitrile.
Spectrophotometric and Fluorometric Quantification Methods in Chemical Systems
Spectrophotometric methods are often employed for the quantification of amino acids. These methods are typically based on reactions that produce a colored product, where the absorbance is proportional to the concentration of the amino acid. Common reagents used for this purpose include ninhydrin (B49086) and o-phthaldehyde. Charge-transfer complex formation with reagents like 7,7',8,8'-tetracyanoquinodimethane (TCNQ) has also been used to develop spectrophotometric assays for certain amino acids.
Despite the availability of these general methods for amino acids, no studies describing a specific spectrophotometric or fluorometric assay for the quantification of this compound, including optimal wavelength, molar absorptivity, or reaction conditions, were identified.
Electrochemical Methods for Characterization and Detection
Electrochemical sensors offer a sensitive and often low-cost alternative for the detection of electroactive amino acids, such as tryptophan and tyrosine. mdpi.commdpi.com The inherent electroactivity of aromatic or thiol groups can be exploited for direct electrochemical detection. mdpi.com The oxidation of the target molecule at a modified electrode surface generates a measurable current that correlates with its concentration. mdpi.com
The literature contains numerous examples of electrochemical sensors for various amino acids. mdpi.comresearchgate.net However, there is no available research detailing the electrochemical behavior, characterization, or development of a detection method specifically for this compound.
Sample Preparation Strategies for Complex Reaction Mixtures
Effective sample preparation is a critical step to ensure accurate and reliable analysis by removing interfering substances from the sample matrix. creative-proteomics.com For amino acid analysis from complex biological or chemical mixtures, common strategies include protein precipitation using acids like trichloroacetic acid (TCA), followed by centrifugation or ultrafiltration to remove larger molecules. creative-proteomics.com Hydrolysis is often required to release amino acids from proteins or peptides. researchgate.net For solid samples, extraction and clean-up steps using techniques like solid-phase extraction (SPE) may be necessary. creative-proteomics.comepa.gov
While these are established principles for amino acid analysis, no documents detailing specific sample preparation protocols tailored for the extraction and purification of this compound from reaction mixtures or other complex matrices could be located.
Future Directions and Emerging Research Avenues for 3 Amino 2 Sulfanylbenzonitrile
The unique structural arrangement of 3-amino-2-sulfanylbenzonitrile, featuring vicinal amino and sulfanyl (B85325) groups alongside a cyano moiety on a benzene (B151609) ring, presents a versatile scaffold for chemical innovation. Future research is poised to leverage this reactivity, moving into areas of high-tech automation, sustainable synthesis, predictive modeling, and the creation of novel functional materials. These endeavors will likely be characterized by an increasingly multidisciplinary approach, combining organic chemistry with computational science, materials science, and biology.
Q & A
Q. What protocols ensure safe handling of this compound in shared lab environments?
- Methodological Answer : Use fume hoods for weighing and synthesis. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Spill kits with absorbents (e.g., vermiculite) and neutralizers (e.g., sodium bicarbonate) must be accessible. Regular air monitoring via GC-MS detects volatile byproducts (e.g., HS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
